Tocopheryl Retinoate; Tretinoin tocoferil

Catalog No.
S11222837
CAS No.
M.F
C49H76O3
M. Wt
713.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tocopheryl Retinoate; Tretinoin tocoferil

Product Name

Tocopheryl Retinoate; Tretinoin tocoferil

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Molecular Formula

C49H76O3

Molecular Weight

713.1 g/mol

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3

InChI Key

RIQIJXOWVAHQES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C

Tocopheryl Retinoate, also known as Tretinoin tocoferil, is a hybrid compound formed by the esterification of alpha-tocopherol (vitamin E) with all-trans retinoic acid (tretinoin). This compound is primarily utilized in dermatology due to its beneficial properties for skin health, including the treatment of conditions such as acne vulgaris, skin aging, and hyperpigmentation. Its unique combination of retinoid and antioxidant properties makes it a valuable ingredient in various skincare formulations aimed at enhancing skin appearance and promoting healing processes .

  • Esterification: The formation of Tocopheryl Retinoate involves the esterification of all-trans retinoic acid with alpha-tocopherol. This reaction typically requires a dehydrating agent and can be facilitated using dichloromethane as a solvent along with a catalyst.
  • Oxidation: The compound is susceptible to oxidative degradation when exposed to light and air, which can lead to diminished efficacy.
  • Photodegradation: Exposure to UV light, especially at wavelengths below 480 nm, can result in the breakdown of Tocopheryl Retinoate, impacting its stability and effectiveness .

Tocopheryl Retinoate exhibits several biological activities that contribute to its therapeutic effects:

  • Cell Proliferation: The compound stimulates the proliferation of skin fibroblasts, which are crucial for maintaining skin structure and integrity.
  • DNA Synthesis: It enhances DNA synthesis in skin cells, particularly when combined with growth factors such as Epidermal Growth Factor (EGF), promoting cellular regeneration and repair .
  • Wound Healing: Tocopheryl Retinoate has been shown to facilitate the healing of skin ulcers by promoting tissue granulation and accelerating the wound healing process .

The synthesis of Tocopheryl Retinoate can be accomplished through various methods:

  • Laboratory Synthesis: In a typical laboratory setting, all-trans retinoic acid is dissolved in dichloromethane and reacted with alpha-tocopherol in the presence of a dehydrating agent. This method allows for precise control over reaction conditions to optimize yield and purity.
  • Industrial Production: For larger scale production, similar synthetic routes are employed but adapted for industrial settings. This includes using larger reactors and advanced purification techniques such as chromatography to ensure high-quality final products .

Tocopheryl Retinoate has a wide range of applications:

  • Dermatological Treatments: It is extensively used in formulations aimed at treating acne vulgaris, signs of aging, and hyperpigmentation.
  • Wound Healing Products: The compound is incorporated into topical formulations designed for enhancing wound healing.
  • Cosmetic Products: Due to its antioxidant properties, it is also found in various cosmetic products aimed at improving skin texture and appearance .

Research on Tocopheryl Retinoate has highlighted its interactions with various biological systems:

  • Cellular Interactions: Studies indicate that it enhances the effects of growth factors like EGF on DNA synthesis in epithelial cells, suggesting synergistic effects that could improve therapeutic outcomes in skin treatments.
  • Stability Studies: The compound's stability is significantly affected by environmental factors such as light and heat; thus, formulations must be designed to protect it from degradation during storage and use .

CompoundDescriptionUnique Features
RetinolA precursor to all-trans retinoic acid used in anti-aging products.Primarily offers retinoid benefits without tocopherol.
IsotretinoinAn oral retinoid used for severe acne treatment.More potent but associated with significant side effects.
AdapaleneA synthetic retinoid used topically for acne treatment.Less irritating than other retinoids; stable under light.
TazaroteneA topical retinoid effective for acne and psoriasis treatment.Known for its selective action on retinoid receptors.

Tocopheryl Retinoate stands out due to its dual-action mechanism combining both retinoid activity from tretinoin and antioxidant properties from tocopherol. This combination enhances its effectiveness while potentially reducing side effects associated with traditional retinoids .

XLogP3

16.9

Hydrogen Bond Acceptor Count

3

Exact Mass

712.57944628 g/mol

Monoisotopic Mass

712.57944628 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-08-08

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